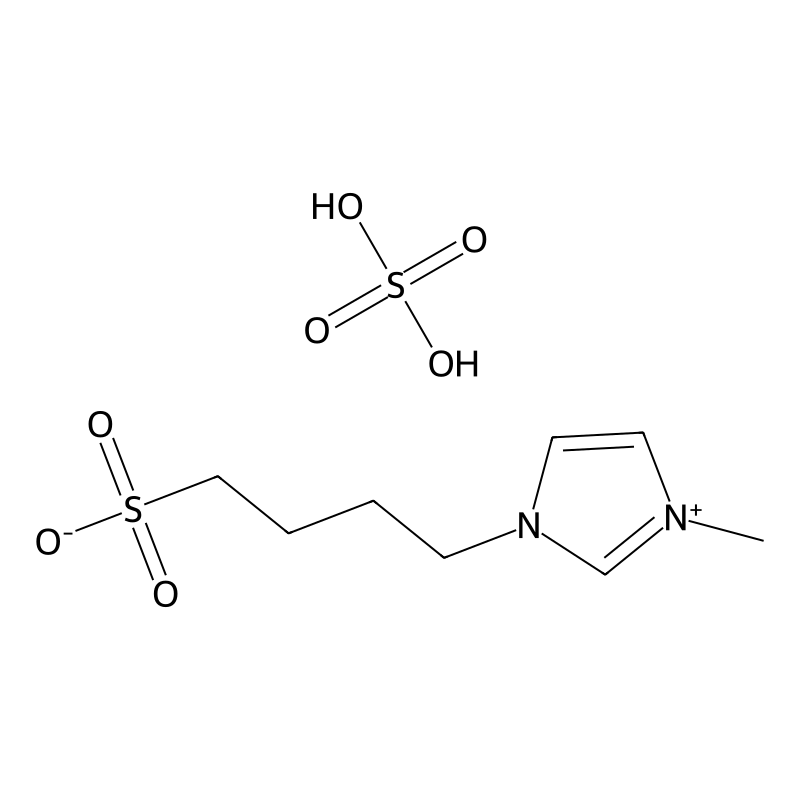3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ionic Liquid Properties
-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate (3-MelmbSulf) belongs to a class of ionic liquids (ILs) characterized by their unique properties. These properties include high thermal stability, wide liquid range, and tunable polarity. Due to these features, 3-MelmbSulf has attracted interest in various scientific research applications.
- A study published in the Journal of Chemical and Engineering Data investigated the thermal stability of 3-MelmbSulf. The results showed that the decomposition temperature of 3-MelmbSulf was above 300 °C, making it suitable for applications requiring high temperatures [].
Potential Applications
The specific properties of 3-MelmbSulf make it a potential candidate for various research applications, including:
Catalysis
3-MelmbSulf's ability to dissolve a wide range of substrates and its tunable polarity make it a promising catalyst for various reactions. For instance, research published in the journal Catalysis Science & Technology explored the use of 3-MelmbSulf as a catalyst for the esterification of fatty acids [].
Electrolytes
The ionic conductivity of 3-MelmbSulf makes it a potential candidate for use in electrolytes for electrochemical devices. Studies published in the International Journal of Hydrogen Energy investigated the use of 3-MelmbSulf-based electrolytes in fuel cells [].
Biomass Conversion
The ability of 3-MelmbSulf to dissolve biomass components makes it a potential solvent for biomass conversion processes. Research published in the journal Green Chemistry explored the use of 3-MelmbSulf for the pretreatment of lignocellulose [].
3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is a chemical compound belonging to the class of ionic liquids. It is characterized by its unique properties, including high thermal stability, a wide liquid range, and tunable polarity. These features make it suitable for various applications in scientific research and industrial processes. The compound has a molecular formula of and is often utilized as a solvent and catalyst in organic synthesis and biomass conversion processes .
The synthesis of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate typically involves the reaction of 3-methylimidazole with 4-sulfobutyl chloride in the presence of a suitable acid catalyst. The reaction conditions can be optimized to yield high purity and yield of the desired product. Detailed methodologies can vary based on specific laboratory protocols or industrial practices .
This compound has several notable applications:
- Catalysis: Utilized as a catalyst in organic synthesis reactions, particularly in esterification processes.
- Electrolytes: Its ionic conductivity makes it a candidate for use in electrolytes for electrochemical devices such as fuel cells .
- Biomass Conversion: Acts as a solvent for biomass pretreatment, enhancing the breakdown of complex lignocellulosic structures for biofuel production .
Interaction studies involving 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate typically focus on its behavior as a solvent and catalyst in various chemical environments. Its ability to dissolve different substrates allows for diverse chemical interactions, which can be studied through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Several compounds exhibit similar properties to 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, including:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 1-Butylsulfonic-3-methylimidazolium hydrogensulfate | High thermal stability, used in catalysis | |
| 1-Ethyl-3-methylimidazolium acetate | Solvent properties, used in biomass processing | |
| 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate | Similar catalytic applications |
Uniqueness: The distinctive feature of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate lies in its specific sulfonic acid group, which enhances its solubility and catalytic efficiency compared to other imidazolium-based ionic liquids. This property makes it particularly effective in biomass conversion processes where solubility is crucial.








